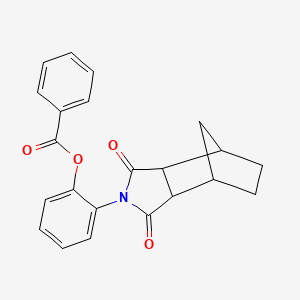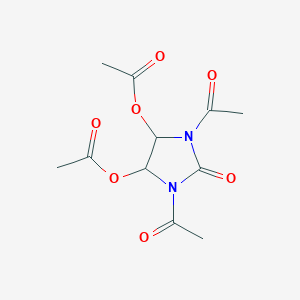![molecular formula C18H26NO3+ B11623715 N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11623715.png)
N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM is a complex organic compound with a unique structure that includes a benzofuran moiety and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its quaternary ammonium group makes it a useful tool for investigating membrane transport mechanisms.
Medicine
In medicine, [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM has potential applications as a drug candidate. Its ability to interact with biological membranes and enzymes makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used as an additive in materials science to enhance the properties of polymers and coatings. Its unique chemical structure can impart desirable characteristics such as increased stability and improved performance.
Mechanism of Action
The mechanism of action of [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM involves its interaction with molecular targets such as enzymes and membrane proteins. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, while the benzofuran moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM: Unique due to its combination of a benzofuran moiety and a quaternary ammonium group.
[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM: Similar in structure but may have different substituents on the benzofuran ring.
[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM: Another related compound with variations in the alkyl chain length or the nature of the quaternary ammonium group.
Uniqueness
The uniqueness of [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H26NO3+ |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(5-methyl-1-benzofuran-2-carbonyl)oxypropyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NO3/c1-13-7-8-15-14(9-13)10-16(22-15)17(20)21-12-18(2,3)11-19(4,5)6/h7-10H,11-12H2,1-6H3/q+1 |
InChI Key |
FTUVEGJFKBYQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)OCC(C)(C)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11623632.png)
![Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11623635.png)
![Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11623645.png)
![prop-2-en-1-yl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623648.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623672.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623677.png)
![diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11623679.png)
![Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11623682.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
![N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11623693.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623711.png)
![Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11623713.png)
